molecular formula C15H20O3 B15349524 Orthobenzoic acid, cyclic ester with 2-butyl-2-(hydroxymethyl)-1,3-propanediol CAS No. 70637-01-3

Orthobenzoic acid, cyclic ester with 2-butyl-2-(hydroxymethyl)-1,3-propanediol

Cat. No.: B15349524
CAS No.: 70637-01-3
M. Wt: 248.32 g/mol
InChI Key: HKBXBUSPPGNWTA-UHFFFAOYSA-N
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Description

Orthobenzoic acid, cyclic ester with 2-butyl-2-(hydroxymethyl)-1,3-propanediol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclic ester linkage, which contributes to its stability and reactivity. It is of interest in both academic research and industrial applications due to its versatile chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of orthobenzoic acid, cyclic ester with 2-butyl-2-(hydroxymethyl)-1,3-propanediol typically involves the esterification of orthobenzoic acid with 2-butyl-2-(hydroxymethyl)-1,3-propanediol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to promote the formation of the cyclic ester, followed by purification through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and catalyst concentration, optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Orthobenzoic acid, cyclic ester with 2-butyl-2-(hydroxymethyl)-1,3-propanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Orthobenzoic acid, cyclic ester with 2-butyl-2-(hydroxymethyl)-1,3-propanediol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and resins due to its stability and reactivity.

Mechanism of Action

The mechanism by which orthobenzoic acid, cyclic ester with 2-butyl-2-(hydroxymethyl)-1,3-propanediol exerts its effects involves its interaction with specific molecular targets. The ester linkage allows it to participate in hydrolysis reactions, releasing active intermediates that can interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Orthobenzoic acid, cyclic ester with 2-butyl-2-(hydroxymethyl)-1,3-propanediol can be compared with other cyclic esters and related compounds:

    Similar Compounds:

Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and stability. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

70637-01-3

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

4-butyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C15H20O3/c1-2-3-9-14-10-16-15(17-11-14,18-12-14)13-7-5-4-6-8-13/h4-8H,2-3,9-12H2,1H3

InChI Key

HKBXBUSPPGNWTA-UHFFFAOYSA-N

Canonical SMILES

CCCCC12COC(OC1)(OC2)C3=CC=CC=C3

Origin of Product

United States

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